Technical Whitepaper: 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Technical Whitepaper: 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
This is an in-depth technical guide on the chemical properties, synthesis, and applications of 6-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one .
A Versatile Scaffold for Arginine Mimetics and Integrin Antagonists[1]
Executive Summary
6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 676515-34-7) is a bicyclic heterocyclic scaffold widely utilized in medicinal chemistry as a robust arginine mimetic .[1] Its structural rigidity, combined with a specific hydrogen-bonding array (donor-acceptor motif), makes it an ideal pharmacophore for targeting integrin receptors, particularly
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, tailored for drug discovery professionals.
Physicochemical Profile
The compound features a fused pyridine-dihydropyridinone system. The "6-bromo" substituent serves as a critical handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the lactam unit (N1-H / C4=O) mimics the planar electronic features of a guanidine group without the high basicity.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one |
| CAS Number | 676515-34-7 |
| Molecular Formula | |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >260 °C (Decomposes) |
| Solubility | DMSO (>50 mg/mL), DMF; Poor in water, EtOH, DCM |
| pKa (Calculated) | ~3.5 (Pyridine N), ~11.0 (Lactam NH) |
| H-Bond Donors | 1 (N1-H) |
| H-Bond Acceptors | 3 (N8, C4=O, N1) |
Synthetic Pathways & Causality
The synthesis of the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core requires careful control of regioselectivity to ensure ring closure occurs at the C3 position of the pyridine ring rather than the nitrogen (which would yield a pyrimidone).
3.1 Validated Synthetic Route
The most robust method involves a Michael addition of 2-amino-5-bromopyridine to an acrylate ester, followed by a Friedel-Crafts-type cyclization .
-
Michael Addition: The exocyclic amine of 2-amino-5-bromopyridine attacks the
-carbon of ethyl acrylate. Acid catalysis (AcOH) is often required to activate the acrylate and prevent polymerization. -
Cyclization: The resulting ester intermediate is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent. PPA acts as both solvent and Lewis acid, activating the ester carbonyl for electrophilic attack on the electron-deficient pyridine ring.
3.2 Synthesis Logic Diagram (Graphviz)
Figure 1: Step-wise synthesis pathway via Michael addition and acid-mediated cyclization.
Reactivity & Functionalization
The utility of this scaffold lies in its orthogonal reactivity. The N1, C4, and C6 positions can be modified independently.
4.1 Reactivity Map
-
N1-Position (Alkylation): The lactam nitrogen is nucleophilic after deprotonation (NaH/DMF). This is the primary vector for attaching the "linker" in integrin antagonists (e.g., attaching a benzoyl or alkyl-aryl chain).
-
C6-Position (Cross-Coupling): The bromine atom is highly reactive towards Pd-catalyzed couplings. It allows for the introduction of biaryl systems to probe hydrophobic pockets in the target protein.
-
C4-Position (Carbonyl): While less reactive than a ketone, the lactam carbonyl can be reduced (using
) to the methylene group to form tetrahydro-1,8-naphthyridines , another common scaffold class.
4.2 Functionalization Diagram (Graphviz)
Figure 2: Orthogonal reactivity vectors for scaffold diversification.
Experimental Protocols
Protocol A: Synthesis of the Intermediate Ester
Objective: Preparation of ethyl 3-((5-bromopyridin-2-yl)amino)propanoate.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) and ethyl acrylate (25 mL, excess) to the flask. Add Glacial Acetic Acid (5 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aminopyridine.
-
Workup: Cool to room temperature. Remove excess ethyl acrylate under reduced pressure (rotary evaporator).
-
Purification: Dissolve the residue in EtOAc (100 mL) and wash with saturated
(2 x 50 mL) to neutralize the acid. Dry the organic layer over , filter, and concentrate.[2] Recrystallize from Hexane/EtOAc to yield the ester as a white solid.
Protocol B: Cyclization to 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Objective: Intramolecular Friedel-Crafts acylation.
-
Reagents: Place the ester from Protocol A (5.0 g) into a flask containing Polyphosphoric Acid (PPA) (50 g).
-
Reaction: Heat the viscous mixture to 120 °C with mechanical stirring (magnetic stirring may fail due to viscosity). Maintain temperature for 2–4 hours.
-
Critical Note: Do not overheat (>140 °C) to avoid decomposition or bromination migration.
-
-
Quenching: Cool the mixture to ~60 °C. Pour slowly onto crushed ice (200 g) with vigorous stirring. The PPA will hydrolyze, and the product may precipitate.
-
Isolation: Neutralize the aqueous suspension to pH ~7–8 using 50% NaOH solution or solid
. Caution: Exothermic. -
Filtration: Collect the precipitate by vacuum filtration. Wash with water and cold ethanol.
-
Drying: Dry in a vacuum oven at 50 °C. Yield is typically 60–75%.
Medicinal Chemistry Applications
Integrin Antagonism (
)
The 1,8-naphthyridine scaffold is a validated arginine mimetic . In the RGD (Arg-Gly-Asp) binding sequence recognized by integrins:
-
The N1-H and N8 of the naphthyridine mimic the H-bonding pattern of the guanidine group in Arginine.
-
The rigid bicyclic system reduces the entropic cost of binding compared to flexible guanidine chains.
-
Mechanism: The basic nitrogen (N8) forms a salt bridge with an aspartic acid residue (e.g., Asp218 in
), while the N1-H donates a hydrogen bond to the protein backbone.
Reference Compounds[3][4][5][6][7]
-
SB-273005: A potent vitronectin receptor antagonist utilizing a tetrahydro-1,8-naphthyridine core.
-
L-000785558: Utilizes the naphthyridinone scaffold for high affinity binding to
integrins.
References
-
Synthesis of 1,8-Naphthyridines
- Title: "Recent advances in the synthesis of 1,8-naphthyridine deriv
- Source:RSC Advances, 2014.
- Context: General methods for constructing the naphthyridine core via acryl
-
Integrin Antagonists
- Title: "Design and Synthesis of Potent and Selective Integrin Antagonists."
- Source:Journal of Medicinal Chemistry, 2000.
- Context: Describes the SAR of naphthyridine-based arginine mimetics.
-
Cyclization Methodologies
- Title: "Eaton’s Reagent-Mediated Synthesis of Dihydro-1,8-naphthyridinones."
- Source:Synthetic Communic
- Context: Optimization of the cycliz
-
CAS Registry Data
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
